INCB059872
Description
Overview of Histone Demethylases and Epigenetic Regulation
Histone proteins, which package DNA into a compact structure called chromatin, are subject to a variety of post-translational modifications, including methylation, acetylation, phosphorylation, and ubiquitination. These modifications can alter chromatin structure, making it more or less accessible to the transcriptional machinery, thereby regulating gene expression.
Histone methylation is a dynamic process controlled by the opposing activities of histone methyltransferases (HMTs) and histone demethylases (HDMs). Histone demethylases are enzymes that remove methyl groups from lysine (B10760008) and arginine residues on histone tails. They are broadly classified into two main families: the Jumonji C (JmjC) domain-containing family and the flavin adenine (B156593) dinucleotide (FAD)-dependent amine oxidase family, to which LSD1 belongs. plos.org The discovery of these enzymes overturned the long-held belief that histone methylation was a permanent epigenetic mark. nih.gov
Lysine-Specific Demethylase 1 (LSD1/KDM1A): Structure and Canonical Functions
Lysine-Specific Demethylase 1 (LSD1), also known as KDM1A, was the first histone demethylase to be identified. mdpi.com It is a FAD-dependent enzyme that specifically removes mono- and di-methyl groups from lysine 4 of histone H3 (H3K4me1/2), a mark generally associated with active gene transcription. nih.govmdpi.com By removing these activating marks, LSD1 typically acts as a transcriptional co-repressor. mdpi.com LSD1 can also demethylate H3K9me1/2, which is associated with gene repression, thereby acting as a transcriptional co-activator in certain contexts. plos.orgmdpi.com
The structure of LSD1 includes a SWIRM domain, an amine oxidase-like (AOL) domain which contains the catalytic site, and a tower domain. nih.govresearchgate.net LSD1 functions as part of large multi-protein complexes, such as the CoREST complex, which are crucial for its recruitment to specific genomic loci and for its enzymatic activity. jst.go.jp Beyond histones, LSD1 has been shown to demethylate non-histone proteins, including p53 and DNMT1, further highlighting its diverse roles in cellular processes. mdpi.com
Aberrant LSD1 Activity in Pathological Contexts
The precise regulation of LSD1 activity is critical for normal cellular function. Dysregulation of LSD1 has been implicated in a variety of diseases, most notably cancer. nih.gov Overexpression of LSD1 has been observed in a wide range of solid tumors and hematological malignancies, including acute myeloid leukemia (AML), small cell lung cancer (SCLC), breast cancer, and prostate cancer. mdpi.comnih.gov
In these cancers, elevated LSD1 activity contributes to tumorigenesis by:
Blocking cellular differentiation: In AML, for instance, LSD1 helps maintain leukemia-initiating cells in an undifferentiated state. ashpublications.orgtandfonline.com
Promoting cell proliferation: LSD1 can repress the expression of tumor suppressor genes that control cell cycle progression. nih.gov
Enhancing cell migration and invasion: LSD1 is involved in the epithelial-to-mesenchymal transition (EMT), a process that allows cancer cells to metastasize. nih.gov
Maintaining stem cell-like properties: In some cancers, LSD1 helps preserve a subpopulation of cancer stem cells, which are thought to drive tumor growth and recurrence. researchgate.net
The aberrant function of LSD1 can also contribute to neurodegenerative diseases like Alzheimer's. nih.gov
Rationale for LSD1 Inhibition as a Therapeutic Strategy
Given the critical role of LSD1 in the initiation and progression of various cancers, its inhibition has emerged as a compelling therapeutic strategy. nih.gov The rationale for targeting LSD1 is based on the hypothesis that blocking its enzymatic activity can reverse the aberrant epigenetic silencing of tumor suppressor genes and induce differentiation in cancer cells.
Pharmacological inhibition of LSD1 has shown significant anti-tumor effects in preclinical models of various cancers, including AML and SCLC. mdpi.comresearchgate.net INCB059872 is one such inhibitor that has been developed to specifically target LSD1. It is an orally available, irreversible inhibitor that forms a covalent adduct with the FAD cofactor in the active site of LSD1. researchgate.netaacrjournals.org This irreversible inhibition leads to a sustained pharmacodynamic effect. aacrjournals.org
Preclinical studies have demonstrated that this compound can inhibit the proliferation of cancer cell lines and induce their differentiation. researchgate.netaacrjournals.org For example, in SCLC cell lines, this compound showed potent growth inhibition with EC50 values in the nanomolar range. frontiersin.org Similarly, in AML models, this compound induced myeloid differentiation markers and prolonged survival in animal models. aacrjournals.org
The development of LSD1 inhibitors like this compound represents a targeted approach to cancer therapy that aims to correct the underlying epigenetic dysregulation driving the disease.
Research Findings on this compound
| Cancer Type | Cell Line(s) | Observed Effect | EC50/IC50 Values |
|---|---|---|---|
| Small Cell Lung Cancer (SCLC) | Panel of SCLC cell lines | Inhibition of proliferation | EC50: 47 to 377 nM frontiersin.org |
| Acute Myeloid Leukemia (AML) | Panel of human AML cell lines | Inhibition of cellular proliferation and induction of cellular differentiation (CD86 and CD11b markers) | Not specified aacrjournals.org |
| Acute Myeloid Leukemia (AML) | Primary human AML cells (ex vivo) | Inhibition of cellular proliferation and induction of cellular differentiation | Not specified aacrjournals.org |
Other LSD1 Inhibitors in Clinical Development
| Compound Name | Developer | Mechanism of Action | Status |
|---|---|---|---|
| Iadademstat (ORY-1001) | Oryzon Genomics | Irreversible, covalent | In clinical trials for AML and solid tumors nih.govfrontiersin.org |
| Bomedemstat (IMG-7289) | Imago BioSciences | Irreversible, covalent | In clinical trials nih.govfrontiersin.org |
| GSK2879552 | GlaxoSmithKline | Irreversible, covalent | In clinical trials nih.govfrontiersin.org |
| Pulrodemstat (CC-90011) | Celgene | Reversible, non-covalent | In clinical trials for solid tumors and non-Hodgkin's lymphoma frontiersin.org |
| Seclidemstat (SP-2577) | Salarius Pharmaceuticals | Reversible, non-covalent | In clinical trials frontiersin.org |
Properties
IUPAC Name |
unknown |
|---|---|
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
INCB059872; INCB-059872; INCB 059872; INCB59872; INCB-59872; INCB 59872; |
Origin of Product |
United States |
Molecular Mechanism of Action of Incb059872
INCB059872 as a Potent and Selective LSD1 Inhibitor
This compound is characterized as a potent, orally active, selective, and irreversible inhibitor of Lysine-Specific Demethylase 1 (LSD1), also known as KDM1A or AOF2. medchemexpress.comaacrjournals.orgmedkoo.comdelveinsight.commedchemexpress.comselleckchem.comresearchgate.netimmunomart.com LSD1 is a flavin-dependent monoamine oxidase (MAO) protein that plays a crucial role in epigenetic regulation by removing methyl groups from specific lysine (B10760008) residues on histone proteins. delveinsight.comdovepress.comnih.gov
The inhibitory activity of this compound has been demonstrated across various cancer models. For instance, in preclinical studies involving human small cell lung cancer (SCLC) cell lines, this compound effectively inhibited cellular proliferation. aacrjournals.org The half-maximal effective concentration (EC₅₀) values for inhibiting proliferation in a panel of SCLC cell lines ranged from 47 to 377 nM. aacrjournals.org Notably, non-tumorigenic cells, such as IL-2 stimulated T cells from normal donors, exhibited significantly less sensitivity, with half-maximal inhibitory concentration (IC₅₀) values exceeding 10 μM, highlighting the compound's selectivity. aacrjournals.org
Table 1: this compound Inhibitory Activity in Cell Lines
| Cell Type / Model | Effect Measured | Concentration/Range | Result | Source |
| SCLC cell lines | Proliferation inhibition (EC₅₀) | 47 - 377 nM | Inhibited proliferation | aacrjournals.org |
| Non-tumorigenic cells (IL-2 stimulated T cells) | Proliferation inhibition (IC₅₀) | > 10 μM | Significantly less sensitive | aacrjournals.org |
| 293T cells | Enhancer activity and gene expression | 25 nM (48 hours) | Increased | medchemexpress.commedchemexpress.comimmunomart.com |
| THP-1 cells | Growth defect | 25 nM (24 hours) | Showed growth defect within ~3 days | medchemexpress.commedchemexpress.comimmunomart.com |
Mode of Inhibition: FAD-Directed Covalent Binding
The mechanism by which this compound inhibits LSD1 is through the formation of covalent adducts with flavin adenine (B156593) dinucleotide (FAD). aacrjournals.orgresearchgate.netmdpi.comnih.gov FAD is an essential redox-active coenzyme that is tightly bound to LSD1, facilitating its enzymatic activity. delveinsight.comwikipedia.org LSD1 catalyzes the demethylation of its substrates via an FAD-dependent redox process. aacrjournals.org By covalently binding to this FAD cofactor, this compound irreversibly inactivates the LSD1 enzyme. medchemexpress.commedchemexpress.comselleckchem.commdpi.comnih.gov This irreversible inhibition is a key characteristic of this compound's mechanism, leading to sustained pharmacodynamic effects. researchgate.net
Impact on Histone Methylation Landscape
LSD1's primary function as a histone demethylase involves the removal of mono- and di-methyl groups from lysine 4 (H3K4me1/2) and lysine 9 (H3K9me1/2) of histone H3. aacrjournals.orgmedkoo.comdelveinsight.comdovepress.comnih.govnih.govfrontiersin.orgacs.orgmdpi.commdpi.comnih.gov These specific histone methylation marks are crucial for regulating gene expression: H3K4 methylation is generally associated with transcriptional activation, while H3K9 methylation is linked to transcriptional repression. aacrjournals.orgdovepress.commdpi.comnih.gov
Inhibition of LSD1 by this compound leads to an increase in H3K4 methylation, which in turn enhances the expression of tumor-suppressor genes. medkoo.comdelveinsight.com Additionally, this compound promotes H3K9 methylation, resulting in a decrease in the transcription of tumor-promoting genes. medkoo.com Research using precision nuclear run-on sequencing (PRO-seq) in THP-1 cells treated with this compound demonstrated increased enhancer activity and gene expression, including the upregulation of genes associated with myeloid cell differentiation such as CSF1R and CD86. medchemexpress.commedchemexpress.comimmunomart.comresearchgate.net Despite these transcriptional changes, chromatin immunoprecipitation sequencing (ChIP-seq) for H3K4me1 and H3K4me2 showed only subtle changes in these marks after 48 hours of drug treatment in THP-1 cells, suggesting that the observed transcriptional effects may involve complex kinetics or additional regulatory mechanisms beyond direct accumulation of these specific histone marks. researchgate.net
Interaction with Transcriptional Co-Repressor Complexes
LSD1 does not act in isolation but functions as an integral component of various transcription silencing complexes. Predominantly, it is found within the CoREST (RE1-silencing transcription factor co-repressor) complex and the NuRD (nucleosome remodeling and deacetylase) complex. nih.govfrontiersin.orgacs.orgresearchgate.netaacrjournals.orgfigshare.comfrontiersin.org Within the CoREST complex, LSD1 associates with histone deacetylases 1 and 2 (HDAC1/2) and transcriptional co-repressors such as mSin3A, mSin3B, and RCOR1 (REST corepressor). nih.govresearchgate.netfrontiersin.org
The inhibition of LSD1 by this compound leads to changes in gene expression that are consistent with a disruption or loss of CoREST activity. researchgate.net Studies employing siRNA to inhibit key components of LSD1-containing chromatin remodeling complexes have further confirmed that the CoREST complex mediates the myeloid differentiation effects observed with this compound in THP-1 cells. researchgate.net Beyond the CoREST complex, LSD1 also interacts with SNAG domain-containing proteins, such as Growth Factor Independence 1 (GFI1). nih.govfrontiersin.orgresearchgate.netfigshare.comtandfonline.com this compound has been shown to de-repress GFI1/GFI1B-regulated genes, thereby promoting a myeloid differentiation gene signature in acute myeloid leukemia (AML) cells. researchgate.net In the context of Ewing sarcoma, LSD1 regulates the transcriptional activity of the EWS/FLI fusion oncoprotein through its functional interaction with the NuRD co-repressor complex. aacrjournals.org this compound mediates its anti-tumor effects in this context by modulating the EWS/FLI-NKX2.2 axis. aacrjournals.org
Table 2: Key Protein Complexes and Interactions Modulated by this compound
| Complex/Protein Interaction | Associated Components | Impact of this compound | Source |
| CoREST complex | LSD1, HDAC1/2, mSin3A/B, RCOR1 | Loss of CoREST activity, mediating myeloid differentiation effects | nih.govresearchgate.netfrontiersin.org |
| NuRD complex | LSD1, EWS/FLI fusion oncoprotein | Modulation of EWS/FLI-NKX2.2 axis in Ewing sarcoma | aacrjournals.orgfigshare.com |
| SNAG domain-containing proteins | LSD1, GFI1/GFI1B | De-repression of GFI1/GFI1B-regulated genes, promoting myeloid differentiation | nih.govfrontiersin.orgresearchgate.netfigshare.comtandfonline.com |
Preclinical Efficacy of Incb059872 in Disease Models
Efficacy in Solid Tumor Models
Small Cell Lung Cancer (SCLC) Preclinical Models
Small cell lung cancer is characterized by a highly undifferentiated state and represents a significant unmet medical need. aacrjournals.org LSD1 has been reported to maintain stem cell-like gene expression patterns in SCLC. aacrjournals.org
In vitro Growth Arrest and Gene Signature Modulation
In vitro studies demonstrated that INCB059872 effectively inhibited the proliferation of a panel of SCLC cell lines. The half-maximal effective concentration (EC50) values for these cell lines ranged from 47 to 377 nM. aacrjournals.org In contrast, non-tumorigenic cells, such as IL-2 stimulated T cells from normal donors, exhibited significantly less sensitivity, with IC50 values exceeding 10 μM. aacrjournals.orgnih.gov
Treatment with this compound in SCLC cell lines led to the induction of specific genes, including FEZ1 and UMODL1. aacrjournals.orgnih.gov This gene signature is considered predictive of responsiveness to LSD1 inhibition in SCLC. aacrjournals.org Furthermore, LSD1 inhibitors like this compound can influence the expression of neuroendocrine lineage-specific regulators, such as ASCL1, which is crucial for SCLC lineage specification. nih.gov SCLC cell lines that were sensitive to LSD1 inhibitors showed an enrichment in the expression of epithelial genes (e.g., MYCL, EPCAM) and neuroendocrine genes (e.g., GRP, DDC, ASCL1). nih.gov
Table 1: In vitro Growth Inhibition of this compound in SCLC Cell Lines
| Cell Type | EC50/IC50 Range (nM) | Effect | Reference |
| SCLC Cell Lines | 47 - 377 | Inhibited proliferation | aacrjournals.org |
| Non-tumorigenic T cells | > 10,000 | Significantly less sensitive | aacrjournals.orgnih.gov |
Table 2: Gene Modulation by this compound in SCLC Preclinical Models
| Gene/Marker | Effect of this compound Treatment | Context | Reference |
| FEZ1 | Induction | SCLC cell lines and xenograft models | aacrjournals.orgnih.gov |
| UMODL1 | Induction | SCLC cell lines and xenograft models | aacrjournals.orgnih.gov |
| ASCL1 | Impact on expression | Neuroendocrine lineage-specific regulator | nih.gov |
| MYCL, EPCAM | Enriched expression (sensitive cells) | Epithelial genes in sensitive SCLC lines | nih.gov |
| GRP, DDC, ASCL1 | Enriched expression (sensitive cells) | Neuroendocrine genes in sensitive SCLC lines | nih.gov |
In vivo Tumor Growth Suppression in Xenograft Models
Oral administration of this compound demonstrated significant efficacy in suppressing tumor growth in human SCLC xenograft models, specifically those bearing NCI-H526 and NCI-H1417 cell lines. aacrjournals.orgnih.gov Consistent with its mechanism of action, treatment with this compound in the NCI-H1417 human SCLC xenograft model also led to a marked reduction in serum levels of pro-GRP, a neuroendocrine marker. This suggests that serum pro-GRP levels could serve as a surrogate pharmacodynamic marker for LSD1 inhibition. aacrjournals.orgnih.gov
Table 3: In vivo Tumor Growth Inhibition by this compound in SCLC Xenograft Models
| Xenograft Model | Effect of this compound Treatment | Biomarker Modulation (NCI-H1417) | Reference |
| NCI-H526 | Inhibited tumor growth | Not specified | aacrjournals.orgnih.gov |
| NCI-H1417 | Inhibited tumor growth | Reduced serum pro-GRP levels | aacrjournals.orgnih.gov |
Ewing Sarcoma Preclinical Models
Ewing sarcoma is a rare bone cancer often characterized by the EWS/FLI gene fusion oncoprotein, which is present in approximately 85% of cases. aacrjournals.org This fusion protein plays a role in deregulating gene expression and promoting cellular transformation. aacrjournals.org LSD1 has been identified as a regulator of EWS/FLI transcriptional activity through its interaction with the NuRD co-repressor complex. aacrjournals.org
Inhibition of Oncogenic Transformation and Clonogenicity
While this compound did not significantly alter the proliferation of A673 Ewing sarcoma cells in standard in vitro assays, it effectively inhibited oncogenic transformation. aacrjournals.org This inhibitory effect was specifically observed in colony formation clonogenicity assays, indicating its impact on the transformative potential of these cells. aacrjournals.org
Table 4: In vitro Effects of this compound on Ewing Sarcoma Cells
| Cell Line | Proliferation (in vitro) | Oncogenic Transformation (Clonogenicity) | Reference |
| A673 | No significant alteration | Inhibited | aacrjournals.org |
Modulation of EWS/FLI-NKX2.2 Axis
NKX2.2 has been identified as a critical downstream target molecule of the EWS-FLI fusion oncoprotein, essential for oncogenic transformation in Ewing sarcoma. aacrjournals.orgplos.orgencyclopedia.pub Treatment of A673 cells with this compound resulted in a significant downregulation of NKX2.2. aacrjournals.org This finding suggests that this compound mediates its anti-tumor effects, at least in part, by modulating the EWS/FLI-NKX2.2 axis. aacrjournals.orgresearchgate.net
Table 5: Modulation of EWS/FLI-NKX2.2 Axis by this compound
| Target/Axis | Effect of this compound Treatment | Implication | Reference |
| NKX2.2 | Significant downregulation | Mediation of effects through EWS/FLI-NKX2.2 axis | aacrjournals.orgresearchgate.net |
Tumor Growth Inhibition in Xenograft and Patient-Derived Xenograft (PDX) Models
Oral administration of this compound significantly suppressed the growth of both A673 and SK-ES Ewing sarcoma xenografts in vivo. aacrjournals.org Further evaluation in patient-derived xenograft (PDX) models, which were developed from relapsed tumor tissues of Ewing sarcoma patients, demonstrated notable in vivo efficacy. aacrjournals.org Specifically, a subset of PDX models (3 out of 6) possessing EWS/FLI translocations exhibited significant tumor growth inhibition. aacrjournals.org Molecular signatures derived from RNA-Seq data in these PDX models revealed intrinsic differences between responders and non-responders, suggesting that additional molecular or genetic variations may influence sensitivity to this compound. aacrjournals.org
Table 6: In vivo Tumor Growth Inhibition by this compound in Ewing Sarcoma Models
| Model Type | Specific Models | Effect of this compound Treatment | Response Rate (PDX) | Reference |
| Xenograft Models | A673, SK-ES | Significantly suppressed growth | N/A | aacrjournals.org |
| Patient-Derived Xenograft (PDX) Models | EWS/FLI translocation PDXs | Significant tumor growth inhibition | 3/6 | aacrjournals.org |
Cellular and Transcriptional Effects of Incb059872
Gene Expression Profiling and Transcriptional Regulation
The primary molecular consequence of INCB059872 is the modulation of gene expression through the inhibition of LSD1, a key component of the CoREST repressor complex. researchgate.netashpublications.org This intervention disrupts the normal regulatory functions of LSD1, leading to widespread changes in the transcriptional landscape of treated cells.
Precision nuclear run-on sequencing (PRO-seq) has been instrumental in delineating the immediate transcriptional effects of this compound. researchgate.netashpublications.org This technique provides a high-resolution map of actively transcribing polymerases across the genome, enabling the detection of regulatory changes before they manifest as alterations in steady-state mRNA levels. nih.gov Studies utilizing PRO-seq in acute myeloid leukemia (AML) cell lines, such as THP-1, have demonstrated that this compound treatment leads to a rapid increase in nascent transcription. researchgate.netashpublications.org
Notably, the changes in transcription are more pronounced at enhancers than within gene bodies. nih.gov For instance, after a 24-hour treatment with this compound in THP-1 cells, nearly 1300 enhancers exhibited at least a 1.5-fold increase in transcription, whereas only 203 genes met the same threshold. researchgate.netashpublications.org This suggests that a primary mechanism of this compound is the activation of enhancers that are normally repressed by the LSD1-containing CoREST complex. nih.govresearchgate.net
| Transcriptional Change | Number of Loci Affected | Fold Change | Cell Line | Treatment Duration |
| Increased Enhancer Transcription | ~1300 | ≥ 1.5 | THP-1 | 24 hours |
| Increased Gene Transcription | 203 | ≥ 1.5 | THP-1 | 24 hours |
To dissect the heterogeneous response of cell populations to this compound, single-cell RNA sequencing (scRNA-seq) has been employed. researchgate.netashpublications.orgnih.gov This powerful technique allows for the characterization of gene expression profiles on a cell-by-cell basis, revealing subpopulations with distinct responses to the drug. nih.gov In the context of AML, scRNA-seq analysis of a patient's bone marrow sample treated ex vivo with this compound revealed a significant shift in gene expression. researchgate.netashpublications.orgnih.gov
Unsupervised clustering of the scRNA-seq data demonstrated that cells treated with this compound, either alone or in combination with azacitidine, formed distinct clusters not observed in control or single-agent azacitidine-treated samples. researchgate.netashpublications.org This shift was associated with the upregulation of genes related to GFI1/GFI1B regulation and myeloid differentiation, underscoring the drug's on-target effects at the single-cell level. researchgate.netashpublications.orgnih.gov Furthermore, scRNA-seq analysis of lineage-negative bone marrow cells from mice treated with this compound showed an accumulation of early megakaryocyte progenitor cells that displayed gene expression patterns characteristic of stem cells. nih.govnih.gov
A central aspect of this compound's mechanism of action is the derepression of genes regulated by the transcriptional repressors Growth Factor Independent 1 (GFI1) and its paralogue GFI1B. researchgate.netashpublications.orgnih.gov In hematopoietic cells, LSD1 is recruited by GFI1 and GFI1B to specific genomic loci, where it contributes to the repression of target genes. nih.govresearchgate.net By inhibiting LSD1, this compound disrupts this repressive complex, leading to the activation of GFI1/GFI1B target genes. researchgate.netashpublications.orgnih.gov
Motif analysis of the enhancers activated by this compound revealed a high enrichment for the GFI1/GFI1B recognition sequence. nih.gov This finding strongly supports the model that the primary targets of this compound are sites where LSD1 cooperates with GFI1/GFI1B to repress transcription. nih.gov Co-immunoprecipitation experiments have further confirmed that this compound disrupts the physical interaction between GFI1 and LSD1. nih.gov
As indicated by PRO-seq data, this compound profoundly modulates enhancer activity. researchgate.netashpublications.orgnih.gov The inhibition of LSD1 leads to a loss of CoREST complex activity at enhancers, resulting in their activation. nih.govnih.gov This activation is a key step in initiating the downstream transcriptional programs that drive cellular differentiation. researchgate.net The increased enhancer activity is thought to be a direct consequence of the disruption of the GFI1:LSD1:CoREST complex at loci where it would normally repress transcription. nih.gov
Induction of Cellular Differentiation Pathways
A significant functional outcome of the transcriptional changes induced by this compound is the promotion of cellular differentiation, particularly in the context of myeloid malignancies. researchgate.netashpublications.org By derepressing genes involved in hematopoietic cell lineage, the compound can trigger a shift from a proliferative, undifferentiated state to a more mature, differentiated phenotype. researchgate.net
Treatment with this compound leads to the upregulation of genes associated with myeloid differentiation. researchgate.netashpublications.org In AML cell lines, RNA sequencing analysis following 24 hours of drug treatment showed an upregulation of genes involved in the hematopoietic cell lineage, consistent with the observed differentiation. researchgate.netashpublications.org Among the upregulated genes are those encoding for cell surface markers characteristic of mature myeloid cells.
Specifically, the inhibition of LSD1 has been shown to cause a significant and dynamic increase in the surface expression of myeloid differentiation markers such as CD11b and CD86 in human AML cells. nih.govnih.gov This upregulation is a hallmark of myeloid differentiation and indicates that the leukemic cells are being pushed towards a more mature state. nih.gov For instance, in the THP-1 cell line, which harbors an MLL-translocation, the majority of cells undergo myeloid differentiation within three days of this compound treatment. researchgate.netashpublications.org
| Myeloid Differentiation Marker | Effect of this compound/LSD1 Inhibition | Cellular Context |
| CD11b | Upregulation of mRNA and surface protein expression | Human AML cell lines (THP-1, Molm13) |
| CD86 | Upregulation of mRNA and surface protein expression | Human AML cell lines (THP-1, Molm13) |
| CSF1R | Upregulated gene expression | THP-1 cells |
Hematopoietic Cell Lineage Differentiation
This compound has been shown to induce differentiation in hematopoietic cells, particularly in the context of acute myeloid leukemia (AML). aacrjournals.org Treatment with this compound promotes the maturation of early hematopoietic progenitors (CD34+/CD38-) into more committed multipotent or oligopotent progenitors (CD34+/CD38+). aacrjournals.org This commitment leads to an increase in monocytic (CD14+) and granulocytic (CD15+) cell populations in human primary AML samples and AML patient-derived xenograft (PDX) models. aacrjournals.org
Transcriptional analysis reveals that this compound upregulates genes associated with the hematopoietic cell lineage pathway. nih.gov Key upregulated genes include CD1C/D, CSF1R/2RA, HLA-DMB, and ITGAM. nih.gov This induction of differentiation is a key component of its mechanism of action in AML therapy. aacrjournals.org
Effects on Cell Proliferation and Apoptosis in Preclinical Models
This compound demonstrates significant effects on the proliferation and survival of cancer cells across various preclinical models. The compound inhibits cell growth and, in some cases, induces apoptosis. aacrjournals.orgnih.gov
In AML models, this compound effectively induces differentiation, which is linked to a reduction in leukemic stem cells. aacrjournals.org For instance, the THP-1 AML cell line exhibits a growth defect within approximately three days of treatment. medchemexpress.com While the compound shows limited effect on the growth of venetoclax-resistant AML cells when used alone, its combination with venetoclax (B612062) leads to growth inhibition. aacrjournals.org This combination appears to shift the balance of apoptotic machinery toward a pro-apoptotic state. aacrjournals.org
In models of small cell lung cancer (SCLC), this compound induces growth arrest with EC50 values in the nanomolar range. nih.gov Similarly, in prostate cancer models, it suppresses the growth, self-renewal, and colony-forming ability of cancer stem-like cells. researchgate.net The effects on the proliferation of the bulk tumor cell population in prostate cancer were noted to be more limited and required longer-term exposure. researchgate.net
| Cancer Model | Cell Line(s) | Observed Effect | Reference |
|---|---|---|---|
| Acute Myeloid Leukemia (AML) | THP-1, MV4;11, Molm13 | Growth defect; growth inhibition in venetoclax-resistant cells when combined with venetoclax. | aacrjournals.orgmedchemexpress.com |
| Small Cell Lung Cancer (SCLC) | Panel of SCLC lines | Growth arrest (EC50 values: 47–377 nM). | nih.gov |
| Prostate Cancer | Human prostate cancer cells | Inhibited colony and tumor-sphere formation; suppressed growth of tumor-initiating stem-like cells. Limited effect on bulk tumor cell proliferation. | researchgate.net |
Impact on Specific Cellular Processes (e.g., Antigen Processing, Phagosome, Toll-like Receptor Signaling Pathway)
Transcriptional analysis following this compound treatment in AML cell lines has identified the upregulation of genes involved in key immune-related cellular processes. A KEGG (Kyoto Encyclopedia of Genes and Genomes) pathway analysis of genes commonly upregulated in both THP-1 and MV-4–11 cell lines highlighted the enrichment of several pathways critical for monocyte and granulocyte function.
These enriched pathways include:
Antigen Processing & Presentation : This pathway is fundamental for initiating an adaptive immune response.
Phagosome : This process is crucial for the engulfment and degradation of pathogens and cellular debris.
Toll-like Receptor Signaling Pathway : Toll-like receptors are key components of the innate immune system that recognize pathogen-associated molecular patterns. nih.gov
The upregulation of genes within these pathways suggests that this compound not only induces morphological differentiation but also enhances the functional capabilities of myeloid cells, steering them towards roles in immune surveillance and response. nih.gov
Downregulation of Oncogenic Gene Programs (e.g., MYC Target Genes, KIT Expression)
A significant transcriptional consequence of this compound treatment is the suppression of key oncogenic gene programs. Gene set enrichment analysis has consistently shown the downregulation of MYC target genes in AML cell lines such as THP-1 and MV-4–11 following treatment. nih.gov The MYC family of transcription factors are potent drivers of cell proliferation and are frequently dysregulated in cancer.
Furthermore, the expression of KIT was also found to be decreased in these cell lines. nih.gov The KIT proto-oncogene encodes a receptor tyrosine kinase that is crucial for the survival and proliferation of hematopoietic stem cells, and its continued expression is associated with an undifferentiated state. The reduction in KIT expression provides further evidence that this compound promotes a shift in cancer cells from a stem-like, proliferative state towards later, more differentiated stages of hematopoiesis. nih.gov
Impairment of Megakaryocyte Maturation in Preclinical Models
While this compound promotes the differentiation of myeloid leukemia cells, it has a contrasting effect on normal megakaryopoiesis in preclinical models. nih.govresearchgate.net In mice treated with the compound, single-cell RNA sequencing of bone marrow cells revealed that this compound stalls the maturation of megakaryocytes. nih.gov
The treatment leads to an accumulation of early-stage megakaryocyte progenitor cells that exhibit gene expression patterns characteristic of stem cells. nih.govresearchgate.net These accumulated cells show downregulated expression of key genes essential for normal platelet function, such as Mpl, Pf4, Ppbp, and Thbs1. nih.gov This impairment of megakaryocyte maturation and the subsequent disruption of platelet production may contribute to the thrombocytopenia observed as an on-target side effect in preclinical studies of LSD1 inhibitors. nih.govresearchgate.net
Combinatorial Therapeutic Strategies with Incb059872 in Preclinical Settings
Rationale for Combination Approaches
The rationale for combining INCB059872 with other therapeutic agents stems from its ability to modulate epigenetic landscapes and influence cellular differentiation, which can enhance the effectiveness of existing therapies and overcome resistance mechanisms. LSD1 inhibition by this compound can reactivate differentiation programs, such as those dependent on all-trans retinoic acid (ATRA), in cancer types that are typically unresponsive to such agents, like non-acute promyelocytic leukemia (APL) AML. researchgate.netmdpi.com Furthermore, by altering stem cell programs and inhibiting proliferation, this compound can improve anti-tumor efficacy when combined with agents targeting other pathways. Studies have also indicated that reshaping the tumor microenvironment through LSD1 inhibition can enhance the responsiveness of tumors to immunotherapies. This multifaceted impact on oncogenic processes provides a strong scientific basis for exploring this compound in combination regimens.
Synergy with Differentiation-Inducing Agents (e.g., All-Trans Retinoic Acid - ATRA)
Preclinical investigations have demonstrated a notable synergistic relationship between this compound and All-Trans Retinoic Acid (ATRA) in models of non-APL Acute Myeloid Leukemia (AML). As a single agent, this compound induced differentiation in AML cells. However, when combined with ATRA, a synergistic promotion of differentiation was observed, evidenced by the induction of CD86 and CD11b expression. researchgate.netmdpi.com This combination also led to increased apoptosis in a panel of non-APL AML cell lines and significantly reduced cell viability in primary AML cells ex vivo, effects consistent across various FAB subtypes and genetic mutation profiles. researchgate.netmdpi.com
Key Research Findings from this compound and ATRA Combination:
Differentiation Induction: The combination synergistically promoted myeloid differentiation markers CD86 and CD11b in AML cells. researchgate.netmdpi.com
Apoptosis Enhancement: Increased apoptosis was observed in non-APL AML cell lines and reduced cell viability in primary AML cells. researchgate.netmdpi.com
Gene Expression Modulation: Microarray profiling and bioinformatic analysis revealed a marked elevation in genes related to differentiation and apoptotic pathways in combined treatment groups. This included synergistic increases in myeloid lineage transcription factors such as GFI1, PU.1, and CEBP, alongside a decrease in the oncogene c-MYC. researchgate.netmdpi.com
In Vivo Efficacy: In THP-1 xenograft models of AML, the combination of this compound and ATRA enhanced CD86 and CD11b induction and significantly reduced tumor growth compared to monotherapy. Oral administration in patient-derived xenograft (PDX) mouse models also markedly increased CD11b+ cell levels in bone marrow. researchgate.netmdpi.com
These findings underscore the potential of combining LSD1 inhibition with retinoic acid receptor agonism to reactivate ATRA-dependent differentiation programs in non-APL AML, providing a strong rationale for further clinical evaluation. researchgate.netmdpi.com
Combination with Targeted Signal Transduction Inhibitors
While specific detailed research findings on the direct synergistic combination of this compound with PIM kinase inhibitors are not extensively detailed in the provided preclinical data, this compound has been broadly explored in combination with "signal transduction kinase inhibitors" in AML models. This approach aims to co-regulate key tumor intrinsic and extrinsic pathways involved in paracrine or autocrine signaling. PIM kinase inhibitors represent a class of such signal transduction inhibitors that are being investigated for their roles in cancer progression and drug resistance, often in combination with other anti-cancer agents. researchgate.netmdpi.com
Preclinical studies have demonstrated synergistic effects when this compound is combined with JAK1/2 inhibitors, such as ruxolitinib (B1666119). This combination has shown promise in models of post-myeloproliferative neoplasm (MPN) secondary AML (sAML). Pre-treatment with this compound was found to re-sensitize JAK inhibitor-resistant sAML cells to ruxolitinib-induced apoptosis. In vivo, co-treatment with this compound and ruxolitinib significantly reduced sAML burden and improved survival in immune-depleted mice engrafted with sAML xenografts.
Observed Effects of this compound and Ruxolitinib Combination:
| Combination Component | Effect on JAKi-Resistant sAML Cells | In Vivo Outcome (sAML Xenografts) |
| This compound + Ruxolitinib | Re-sensitized to apoptosis | Reduced tumor burden |
| Improved survival |
Research indicates that this compound, when combined with the PI3K delta inhibitor INCB050465 (Parsaclisib), enhanced tumor growth inhibition in the Will-2 xenograft model. researchgate.net This suggests a potential for synergistic activity by targeting both LSD1 and the PI3K-delta pathway, which is relevant in various hematologic malignancies and plays a role in cell survival and proliferation. researchgate.net
The combination of this compound with BCL-2 inhibitors, notably Venetoclax (B612062), has shown significant preclinical promise, particularly in overcoming venetoclax resistance in Acute Myeloid Leukemia (AML). In various AML models, the combination of this compound and venetoclax resulted in additive to more-than-additive efficacy compared to either agent alone.
Detailed Research Findings for this compound and Venetoclax Combination:
Efficacy in Resistant Cell Lines: While this compound alone had limited effect on venetoclax-resistant MV4;11 and Molm13 AML cell lines (which exhibited elevated MCL1 expression), the combination with venetoclax led to apparent growth inhibition in these resistant cell lines.
Apoptotic Pathway Modulation: The combination appears to alter the levels of apoptotic machinery in AML cells, leading to pro-apoptotic effects.
In Vivo Survival Benefit: In mouse models engrafted with venetoclax-resistant cells, the this compound + venetoclax combination provided a significant survival benefit, whereas single-agent treatments did not. This included slowing the onset of venetoclax-resistant MLL-AF9 driven AML.
These data suggest that combining this compound with venetoclax may be a viable strategy to overcome acquired venetoclax resistance in AML.
Advanced Pharmacological and Biochemical Characterization of Incb059872
Structure-Activity Relationship (SAR) Studies for LSD1 Inhibitor Class
INCB059872 is characterized as an N-alkylated tranylcypromine (B92988) (TCP)-based LSD1 inhibitor. The broader class of LSD1 inhibitors, including this compound, often derives from TCP, a known monoamine oxidase (MAO) inhibitor. Extensive structure-activity relationship (SAR) studies within this class have been crucial in identifying compounds with enhanced potency and selectivity for LSD1. These studies have focused on designing irreversible inhibitors that form strong covalent adducts with the flavin cofactor (FAD) in the active site of LSD1. wikipedia.orgwikipedia.org For instance, novel spirocyclic tranylcypromine derivatives have demonstrated significantly improved LSD1 inhibitory potency and excellent selectivity profiles against closely related enzymes such as MAO-A, MAO-B, and LSD2. While specific detailed SAR data for this compound itself are often presented within the context of the broader LSD1 inhibitor class, its design is rooted in these principles, aiming for potent and selective LSD1 inhibition.
Pharmacodynamic Biomarkers in Preclinical Models
Pharmacodynamic (PD) assays in preclinical models have consistently confirmed the on-target effects of this compound, demonstrating its ability to modulate key epigenetic and cellular processes. wikipedia.org
Histone Methylation Markers
LSD1 primarily catalyzes the demethylation of mono- and di-methylated lysine (B10760008) 4 (H3K4me1/2) and lysine 9 (H3K9me1/2) on histone H3. wikipedia.orgguidetopharmacology.orgmims.com Inhibition of LSD1 by compounds like this compound is expected to lead to an increase in these histone methylation marks. guidetopharmacology.orgmims.com Specifically, LSD1 inhibition enhances H3K4 methylation, which is generally associated with transcriptional activation, and promotes H3K9 methylation, which can decrease the transcription of tumor-promoting genes. guidetopharmacology.orgmims.com
However, research findings indicate that the changes in histone methylation markers can be nuanced. For example, ChIP-seq analysis in THP-1 cells treated with this compound for 48 hours showed only subtle changes in H3K4me2 and H3K4me1. This suggests that while LSD1 inhibition does impact histone methylation, the global changes in these specific marks might not always be pronounced or may follow a more complex kinetic profile. Nevertheless, LSD1 inhibition is also known to increase histone acetylation.
Gene Expression Signatures (e.g., FEZ1, UMODL1)
This compound treatment in preclinical models has been shown to induce specific gene expression signatures. In human small cell lung cancer (SCLC) xenograft models (e.g., NCI-H526 and NCI-H1417), this compound treatment consistently led to the induction of FEZ1 and UMODL1 genes. wikipedia.org This induction is considered part of a gene signature in SCLC cell lines that is predictive of responsiveness to LSD1 inhibition. wikipedia.org
In acute myeloid leukemia (AML) models, this compound has been observed to induce cellular differentiation, marked by the upregulation of myeloid differentiation markers such as CD86 and CD11b. wikipedia.org This induction of differentiation markers is consistent with the mechanism of FAD-directed inhibition of LSD1. wikipedia.org Furthermore, this compound upregulates genes associated with myeloid cell differentiation, including CSF1R. PRO-seq analysis has also been utilized to identify genes and enhancers regulated by this compound, providing deeper insights into its mechanism of action. guidetopharmacology.org
| Biomarker Type | Specific Markers/Genes | Observed Effect of this compound | Preclinical Model |
|---|---|---|---|
| Histone Methylation | H3K4me1/2, H3K9me1/2 | Enhances H3K4 methylation, promotes H3K9 methylation; subtle changes in H3K4me1/2 observed in THP-1 cells. guidetopharmacology.orgmims.com | General, THP-1 cells guidetopharmacology.orgmims.com |
| Gene Expression Signatures | FEZ1, UMODL1 | Induction of expression. wikipedia.org | SCLC xenograft models (NCI-H526, NCI-H1417) wikipedia.org |
| Myeloid Differentiation Markers | CD86, CD11b, CSF1R | Induction of expression/differentiation. wikipedia.org | Human AML cell lines, primary human AML cells, AML xenograft models wikipedia.org |
| Neuroendocrine Markers | pro-GRP | Markedly reduced serum levels. wikipedia.org | SCLC xenograft model (NCI-H1417) wikipedia.org |
Neuroendocrine Markers (e.g., pro-GRP)
In the context of SCLC, a cancer type often characterized by neuroendocrine features, this compound has demonstrated a significant impact on neuroendocrine markers. Specifically, serum levels of pro-gastrin-releasing peptide (pro-GRP), a well-established neuroendocrine marker for SCLC, were markedly reduced following this compound treatment in the NCI-H1417 human SCLC xenograft model. wikipedia.org This reduction suggests that pro-GRP levels could serve as a surrogate pharmacodynamic marker for LSD1 inhibition in SCLC, indicating the compound's on-target activity and potential therapeutic effect. wikipedia.org Other LSD1 inhibitors have also been shown to suppress GRP expression in neuroendocrine tumors.
Immunological Markers
While this compound is not primarily characterized as an immunomodulatory agent, its effects on myeloid differentiation markers such as CD86 and CD11b in AML models can be considered relevant to immunological processes. wikipedia.org The induction of these markers signifies the differentiation of leukemic cells towards more mature myeloid lineages, which can have implications for the immune landscape. wikipedia.org For instance, CD86 is a co-stimulatory molecule found on antigen-presenting cells, and CD11b is an integrin expressed on various myeloid cells. wikipedia.org The ability of this compound to induce the expression of these markers highlights its role in promoting cellular differentiation, which is a key aspect of its anti-leukemic activity. wikipedia.org
Selectivity Profile Against Other Amine Oxidases and Demethylases
This compound is consistently described as a potent and selective inhibitor of LSD1. wikipedia.orgwikipedia.orgguidetopharmacology.orgmims.comfishersci.ptcenmed.comguidetopharmacology.orgmetabolomicsworkbench.org Its selectivity is attributed to its mechanism of action, which involves the formation of covalent adducts with the FAD cofactor of LSD1. wikipedia.orgwikipedia.org
LSD1 belongs to the flavin adenine (B156593) dinucleotide (FAD)-dependent amine oxidase family, which also includes monoamine oxidases A (MAO-A) and B (MAO-B), and LSD2 (KDM1B). mims.com While some classical MAO inhibitors can also inhibit LSD1, this compound has demonstrated a favorable selectivity profile. Preclinical studies have shown that non-tumorigenic cells, such as IL-2 stimulated T cells from normal donors, are significantly less sensitive to this compound (IC50 > 10 μM) compared to its potency against SCLC cell lines (EC50 values ranging from 47 to 377 nM). wikipedia.org This differential sensitivity suggests a degree of selectivity for cancer cells over normal cells.
Within the class of LSD1 inhibitors, compounds have been developed with excellent selectivity profiles against closely related enzymes like MAO-A, MAO-B, and LSD2. For example, another clinical-stage LSD1 inhibitor, CC-90011, demonstrated potent inhibition of LSD1 at 0.3 nM with no enzymatic inhibition observed below 10 μM against LSD2, MAO-A, and MAO-B. Given that this compound is also characterized as a selective LSD1 inhibitor within this class, it is inferred to possess a similar advantageous selectivity profile over other amine oxidases and demethylases. wikipedia.orgwikipedia.orgguidetopharmacology.orgmims.comfishersci.ptcenmed.comguidetopharmacology.orgmetabolomicsworkbench.org
Research Methodologies in Incb059872 Studies
In vitro Cellular Assays
In vitro studies have been fundamental in characterizing the cellular response to INCB059872, providing insights into its effects on cancer cell proliferation, differentiation, and clonogenic potential.
The anti-proliferative activity of this compound has been assessed across various cancer cell lines. In SCLC, a panel of cell lines showed sensitivity to this compound, with EC50 values typically ranging from 47 to 377 nM. In AML cell lines, such as THP-1, treatment with this compound at a concentration of 25 nM resulted in a noticeable growth defect within one cell doubling time, which is approximately 3 days nih.gov.
| Cell Line | Cancer Type | EC50/Effective Concentration | Observations |
|---|---|---|---|
| SCLC Panel | Small Cell Lung Cancer | 47 - 377 nM | Demonstrates broad anti-proliferative activity in SCLC. |
| THP-1 | Acute Myeloid Leukemia | 25 nM | Growth defect observed within approximately 3 days. |
A key mechanism of action for LSD1 inhibitors in AML is the induction of myeloid differentiation. This is often evaluated by measuring the expression of cell surface markers, such as CD11b and CD86, using flow cytometry. Studies have shown that treatment with this compound leads to an increase in the percentage of AML cells expressing these differentiation markers nih.gov. For instance, in OCI-AML5, SET2, and HEL92.1.7 cell lines, a 96-hour treatment with this compound resulted in a dose-dependent increase in the percentage of CD11b and/or CD86 positive cells nih.gov. To confirm that this effect was on-target, shRNA-mediated knockdown of KDM1A (the gene encoding LSD1) or RCOR1 (a core component of the CoREST complex in which LSD1 functions) in THP-1 cells also resulted in a dramatic increase in the percentage of cells expressing CD11b researchgate.net.
| Cell Line | Treatment | Marker | Result |
|---|---|---|---|
| OCI-AML5 | This compound (96h) | CD11b/CD86 | Dose-dependent increase in percent positive cells. |
| SET2 | This compound (96h) | CD11b/CD86 | Dose-dependent increase in percent positive cells. |
| HEL92.1.7 | This compound (96h) | CD11b/CD86 | Dose-dependent increase in percent positive cells. |
| THP-1 | shRNA knockdown of KDM1A or RCOR1 | CD11b | Dramatic increase in percent positive cells. |
Colony formation assays are utilized to assess the ability of single cancer cells to undergo self-renewal and form colonies, a characteristic of cancer stem cells. Treatment with this compound has been shown to attenuate the colony-forming capacity of several AML cell lines. In cell lines such as OCI-AML5, OCI-AML2, THP1, SET-2, and HEL92.1.7, a 96-hour treatment with this compound led to a dose-dependent reduction in colony growth when the cells were subsequently plated in semi-solid media nih.gov.
| Cell Line | Treatment Duration | Effect on Colony Formation |
|---|---|---|
| OCI-AML5 | 96 hours | Dose-dependent attenuation of colony growth. |
| OCI-AML2 | 96 hours | Dose-dependent attenuation of colony growth. |
| THP1 | 96 hours | Dose-dependent attenuation of colony growth. |
| SET-2 | 96 hours | Dose-dependent attenuation of colony growth. |
| HEL92.1.7 | 96 hours | Dose-dependent attenuation of colony growth. |
Immunoblotting techniques have been crucial in dissecting the molecular mechanism of this compound. While global changes in histone methylation (specifically H3K4 methylation) were not detected by western blot analysis in THP-1 cells following this compound treatment, more targeted protein interaction studies have been revealing researchgate.net. Co-immunoprecipitation experiments demonstrated that this compound disrupts the interaction between LSD1 and the transcription factor GFI1 nih.gov. This is a key finding, as the LSD1/GFI1 complex is known to repress the expression of genes involved in myeloid differentiation. Immunoprecipitation and immunoblot analysis of OCI-AML5, THP1, and SET-2 cells treated with this compound for 16 hours confirmed the disruption of the LSD1-CoREST-GFI1 complex nih.gov.
Advanced Molecular and Genomic Techniques
To gain a deeper and more comprehensive understanding of the transcriptional consequences of LSD1 inhibition by this compound, advanced molecular and genomic techniques have been employed.
RNA sequencing (RNA-seq) has been instrumental in defining the gene expression changes induced by this compound. In AML cell lines, RNA-seq analysis revealed that treatment with this compound for 24 hours led to the upregulation of genes involved in the hematopoietic cell lineage, which is consistent with the observed induction of differentiation researchgate.net. Further investigation showed that this compound de-represses GFI1/GFI1B-regulated genes, promoting a myeloid differentiation gene signature in AML cells researchgate.net.
Single-cell RNA sequencing (scRNA-seq) has provided even greater resolution, allowing for the analysis of gene expression changes in individual cells within a heterogeneous population. scRNA-seq studies in both a patient-derived AML sample and in mice treated with this compound demonstrated a shift in gene expression associated with GFI1/GFI1B regulation nih.gov. In mice, scRNA-seq of lineage-negative bone marrow cells revealed that this compound treatment triggered an accumulation of early megakaryocyte progenitor cells that had gene expression hallmarks of stem cells nih.govnih.gov.
| Technique | Model System | Key Findings |
|---|---|---|
| RNA-seq | AML cell lines (e.g., THP-1) | Upregulation of genes involved in hematopoietic cell lineage and myeloid differentiation. De-repression of GFI1/GFI1B-regulated genes. |
| scRNA-seq | Patient-derived AML sample | Shift in gene expression associated with GFI1/GFI1B regulation. |
| scRNA-seq | Mice treated with this compound | Accumulation of megakaryocyte early progenitor cells with stem cell-like gene expression. |
Precision Nuclear Run-on Sequencing (PRO-seq)
Precision Nuclear Run-on Sequencing (PRO-seq) has been a critical tool in elucidating the immediate transcriptional effects of this compound, a selective and irreversible inhibitor of Lysine-Specific Demethylase 1 (LSD1). This technique maps the location of actively transcribing RNA polymerases at high resolution, providing a snapshot of nascent transcription. In studies involving acute myeloid leukemia (AML) cell lines, such as THP-1, PRO-seq was employed to define the earliest regulatory events following treatment with this compound.
The analysis revealed that this compound treatment leads to significant changes in nascent transcription at both genes and enhancers. Within 24 hours of treatment in THP-1 cells, researchers identified hundreds of genes and thousands of enhancers with altered transcriptional activity. Specifically, 203 genes and nearly 1300 enhancers showed at least a 1.5-fold increase in transcription. These upregulated genes included those critically involved in myeloid cell differentiation, such as CSF1R and CD86. This methodology was instrumental in demonstrating that this compound's mechanism of action involves the rapid activation of a differentiation-specific transcriptional program.
Chromatin Immunoprecipitation (ChIP-seq)
Chromatin Immunoprecipitation followed by sequencing (ChIP-seq) has been utilized in conjunction with PRO-seq to investigate the epigenetic modifications associated with the transcriptional changes induced by this compound. As LSD1 is a histone demethylase that primarily removes mono- and di-methylation from histone H3 at lysine (B10760008) 4 (H3K4me1/2), it was hypothesized that its inhibition would lead to a widespread increase in these marks.
However, ChIP-seq studies in THP-1 AML cells treated with this compound presented surprising results. After 48 hours of drug treatment, only subtle changes were observed in global H3K4me1 and H3K4me2 levels, with only five peaks showing a significant change for H3K4me2. In contrast, a more pronounced effect was seen on histone H3 lysine 27 acetylation (H3K27ac), a mark associated with active enhancers. ChIP-seq for H3K27ac at 24 hours post-treatment revealed locus-specific increases, with 111 peaks being significantly upregulated. These findings suggest that the primary epigenetic consequence of this compound is not a global alteration of H3K4 methylation but rather a targeted increase in H3K27ac at specific regulatory regions, consistent with a loss of CoREST complex activity.
Gene Set Enrichment Analysis and Pathway Analysis (e.g., KEGG)
Gene Set Enrichment Analysis (GSEA) and Kyoto Encyclopedia of Genes and Genomes (KEGG) pathway analysis have been essential for interpreting the functional consequences of the gene expression changes induced by this compound. These analyses help to identify coordinated changes in sets of genes that are associated with specific biological pathways or functions.
In studies of AML cell lines THP-1 and MV-4-11 treated with this compound, RNA-seq data was analyzed to identify affected pathways. KEGG analysis of genes that were upregulated in both cell lines revealed a significant enrichment of differentiation-related pathways. These included "antigen processing and presentation," "phagosome," and the "toll-like receptor signaling pathway," all of which are associated with monocyte and granulocyte functions. Furthermore, genes within the "hematopoietic cell lineage" pathway, such as CD1C/D, CSF1R/2RA, HLA-DMB, and ITGAM, were also upregulated.
GSEA provided further mechanistic insights. In THP-1 cells, the gene expression changes triggered by this compound were found to be highly similar to the changes observed following the knockdown of HOXA9, a key driver of leukemic self-renewal. Additionally, GSEA revealed that MYC target genes were downregulated in both cell lines. In studies involving mice treated with this compound, GSEA showed a significant downregulation of a gene signature associated with platelet function, which may explain the thrombocytopenia observed in preclinical models.
| KEGG Pathway | Associated Function | Key Upregulated Genes |
|---|---|---|
| Antigen Processing & Presentation | Immune response, monocyte function | HLA-DMB |
| Phagosome | Monocyte/macrophage function | Data not specified |
| Toll-like Receptor Signaling | Innate immunity, myeloid cell activation | Data not specified |
| Hematopoietic Cell Lineage | Blood cell development | CD1C/D, CSF1R/2RA, ITGAM |
In vivo Preclinical Animal Models
Xenograft Models
Xenograft models, where human cancer cell lines are implanted into immunodeficient mice, have been fundamental in evaluating the in vivo efficacy of this compound. These models allow for the assessment of a compound's ability to inhibit tumor growth in a living organism.
This compound has demonstrated significant single-agent activity in various xenograft models. In human AML xenograft models, oral administration of the compound led to significant inhibition of tumor growth. aacrjournals.org Specifically, in the THP-1 AML xenograft model, treatment with this compound not only reduced tumor volume but also enhanced the expression of myeloid differentiation markers CD86 and CD11b. aacrjournals.org
The utility of xenograft models extends to other cancer types as well. In preclinical studies of small cell lung cancer (SCLC), this compound inhibited the proliferation of a panel of SCLC cell lines in vitro. Subsequent in vivo testing in NCI-H526 and NCI-H1417 human SCLC xenograft models confirmed that oral administration of this compound inhibited tumor growth.
Patient-Derived Xenograft (PDX) Models
Patient-derived xenograft (PDX) models, which involve the implantation of tumor tissue directly from a patient into an immunodeficient mouse, are considered to be more representative of human disease heterogeneity than cell line-derived xenografts.
The evaluation of this compound has utilized PDX models of non-APL (acute promyelocytic leukemia) AML. In these models, the combination of this compound with all-trans retinoic acid (ATRA) was investigated. The study found that the oral co-administration of this compound and ATRA in these PDX mouse models resulted in a marked increase in the levels of CD11b-positive cells in the bone marrow. This finding highlights the synergistic potential of combining LSD1 inhibition with retinoic acid receptor agonism to promote differentiation in a model that closely mimics patient tumors.
Genetically Engineered Mouse Models (e.g., MLL-AF9 Leukemia Model)
Genetically engineered mouse models (GEMMs) that recapitulate specific genetic abnormalities found in human cancers are powerful tools for studying disease pathogenesis and evaluating novel therapies. The murine retroviral MLL-AF9 disseminated leukemia model, which mirrors the hallmarks of human AML with MLL rearrangements, has been used to assess the efficacy of this compound. aacrjournals.org
In this MLL-AF9 model, this compound demonstrated significant therapeutic effects. Treatment with the compound significantly prolonged the median survival of the leukemic mice compared to vehicle-treated controls. aacrjournals.org Mechanistic studies within this model showed that this compound induced the differentiation of murine blast cells, reduced the formation of blast colonies, and normalized clinical hematological parameters to levels seen in non-leukemic mice. aacrjournals.org Furthermore, this model was adapted to study acquired resistance. A venetoclax-resistant MLL-AF9 model was developed, and while it was also resistant to this compound as a single agent, the combination of this compound and venetoclax (B612062) significantly slowed the onset of leukemia.
| Model Type | Specific Model | Key Findings |
|---|---|---|
| Xenograft | Human AML Xenografts (e.g., THP-1) | Inhibited tumor growth, induced differentiation markers (CD86, CD11b). aacrjournals.org |
| Xenograft | SCLC Xenografts (NCI-H526, NCI-H1417) | Inhibited tumor growth. |
| PDX Model | Non-APL AML | Combination with ATRA markedly increased CD11b+ cells in bone marrow. |
| GEMM | MLL-AF9 Leukemia Model | Prolonged median survival, induced blast cell differentiation, normalized hematological parameters. aacrjournals.org |
| GEMM | Venetoclax-Resistant MLL-AF9 Model | Combination with venetoclax slowed leukemia onset. |
Assessment of Tumor Growth, Survival, and Hematological Parameters
Tumor Growth in Xenograft Models: The effect of this compound on tumor growth has been demonstrated in human AML xenograft models, where human leukemia cells are implanted in immunodeficient mice. In these studies, oral administration of this compound as a single agent led to a significant inhibition of tumor growth. aacrjournals.org This methodology allows for the direct measurement of the compound's anti-proliferative effects on human cancer cells in an in vivo setting. The efficacy was observed at doses that produced significant pharmacodynamic effects, confirming target engagement. aacrjournals.org
Survival in Murine Leukemia Models: To further evaluate its therapeutic potential, this compound was tested in a murine retroviral MLL-AF9 disseminated leukemia model, which closely mimics the characteristics of human AML. aacrjournals.org In this model, treatment with this compound significantly extended the median survival of the leukemic mice compared to those treated with a vehicle control. aacrjournals.org Furthermore, studies in venetoclax-resistant AML models showed a significant survival benefit when this compound was used in combination with venetoclax, suggesting its potential to overcome drug resistance. aacrjournals.org
Hematological Parameters: A key aspect of the research involved monitoring the hematological effects of the treatment. Mechanistic studies showed that this compound induced the differentiation of murine blast cells and reduced the formation of blast colonies. aacrjournals.org This differentiation induction led to the normalization of clinical hematological parameters, bringing them closer to those of non-leukemic mice. aacrjournals.org However, studies in C57BL/6 mice also assessed potential toxicities, noting that daily oral administration of this compound resulted in a drop in circulating platelet counts after four to six days of treatment. nih.gov
Table 1: Summary of Preclinical Efficacy Assessments for this compound
| Assessment Area | Model Used | Key Findings |
|---|---|---|
| Tumor Growth | Human AML Xenografts | Significant inhibition of tumor growth with oral administration. aacrjournals.org |
| Survival | Murine MLL-AF9 Leukemia Model | Significantly prolonged median survival compared to vehicle. aacrjournals.org |
| Survival | Venetoclax-Resistant AML Model | Significant survival benefit when combined with venetoclax. aacrjournals.org |
| Hematological Effects | Murine MLL-AF9 Leukemia Model | Induced differentiation of blast cells and normalized hematological parameters. aacrjournals.org |
| Hematological Effects | C57BL/6 Mice | A drop in circulating platelet counts was observed after 4-6 days of treatment. nih.gov |
Biochemical Assays for LSD1 Activity and Inhibition
To quantify the potency and selectivity of this compound as an inhibitor of its target, Lysine-Specific Demethylase 1 (LSD1), specific biochemical assays are employed. These in vitro tests measure the catalytic activity of the LSD1 enzyme and the degree to which it is inhibited by the compound. Two primary methods have been described for characterizing this compound and other LSD1 inhibitors. nih.govacs.org
Peroxidase Coupled Assay: This assay measures LSD1 inhibition by detecting hydrogen peroxide, a byproduct of the demethylation reaction. The assay is typically performed by pre-incubating serial dilutions of the inhibitor with a human recombinant LSD1 enzyme. nih.govacs.org The enzymatic reaction is then initiated, and the resulting signal is measured to determine the level of inhibition.
Homogeneous Time-Resolved Fluorescence (HTRF) Assay: The HTRF assay is another common method used to determine the IC50 (half-maximal inhibitory concentration) of LSD1 inhibitors. nih.gov In this assay, serial dilutions of the compound are pre-incubated with the human recombinant LSD1 enzyme. nih.gov The reaction begins with the addition of flavin adenine (B156593) dinucleotide (FAD) and a biotinylated monomethyl H3(1-21)K4 peptide substrate. nih.gov The enzyme's activity is measured by detecting the fluorescence ratio between an acceptor and donor, and the percentage of inhibition is calculated relative to a control without the inhibitor. nih.gov The final IC50 value is determined by fitting the inhibition percentage at each compound concentration to a nonlinear four-parameter equation. nih.gov
Table 2: Components of Biochemical Assays for LSD1 Inhibition
| Component | Peroxidase Coupled Assay | HTRF Assay |
|---|---|---|
| Enzyme | Human recombinant LSD1 nih.govacs.org | Human recombinant LSD1 nih.gov |
| Substrate | Not specified in snippets | Biotinylated monomethyl H3(1-21)K4 peptide nih.gov |
| Cofactor | Not specified in snippets | Flavin adenine dinucleotide (FAD) nih.gov |
| Detection Method | Peroxidase-based detection of H₂O₂ | Time-Resolved Fluorescence (emission at 665 nm / 620 nm) nih.gov |
| Primary Output | Enzyme activity/inhibition | IC50 value nih.gov |
Computational and Structural Biology Approaches (e.g., Molecular Docking)
Computational and structural biology approaches are integral to modern drug discovery, providing insights into how a drug molecule interacts with its biological target at an atomic level. openaccesspub.orgrroij.com For LSD1 inhibitors like this compound, these methods help in understanding structure-activity relationships and in designing more potent and selective compounds.
Molecular Docking: Molecular docking is a principal computational technique used to predict the preferred orientation and binding affinity of a small molecule when it binds to a target protein. rroij.comnih.gov In the context of LSD1 inhibitors, docking studies are used to simulate how compounds fit into the enzyme's active site. nih.gov These simulations help explain the activity of different chemical series and guide the design of new inhibitors. nih.gov Docking studies on various LSD1 inhibitors have highlighted the importance of interactions with key amino acid residues in the binding pocket, such as Asp555, which can form strong hydrogen bonds or electrostatic interactions with the inhibitor. nih.govmdpi.com
While specific molecular docking studies for this compound are not detailed in the provided search results, this methodology is standard for its class of FAD-directed inhibitors. nih.gov The reliability of different docking programs, such as Schrödinger and Autodock Vina, is often evaluated by their ability to reproduce the binding modes observed in experimentally determined crystal structures of LSD1-ligand complexes. nih.gov
Other computational approaches, such as 3D-Quantitative Structure-Activity Relationship (3D-QSAR) and molecular dynamics simulations, are also used to investigate LSD1 inhibitors. nih.govmdpi.com These methods establish quantitative relationships between the three-dimensional structures of compounds and their biological activities, further aiding in the optimization of lead compounds. nih.govmdpi.com
Future Research Perspectives on Incb059872 and Lsd1 Inhibition
Elucidation of Resistance Mechanisms in Preclinical Models
A significant hurdle in the clinical application of LSD1 inhibitors is the potential for both intrinsic and acquired resistance. Preclinical studies are crucial for identifying the molecular and transcriptional signatures that dictate sensitivity or resistance to this class of drugs.
In small-cell lung cancer (SCLC), for instance, preclinical models have shown that sensitivity to LSD1 inhibitors is enriched in cells with neuroendocrine transcriptional markers. nih.govnih.gov Conversely, cells with a mesenchymal-like transcriptional program tend to demonstrate intrinsic resistance. nih.govnih.gov A key mechanism of acquired resistance identified in these models is a reversible, adaptive epigenetic reprogramming to a TEAD4-driven mesenchymal-like state. nih.govnih.gov This suggests that a subpopulation of SCLC cells can evade the effects of LSD1 inhibition by altering their transcriptional state.
Future preclinical research will need to further dissect these resistance pathways. Investigating the upstream and downstream effectors of the TEAD4-driven state and other potential escape mechanisms will be critical. Understanding how LSD1 inhibition drives this epigenetic plasticity could reveal vulnerabilities that can be targeted to overcome or prevent resistance. Moreover, exploring the role of the tumor microenvironment in fostering resistant phenotypes will provide a more comprehensive picture of the challenges to successful therapy.
Identification of Novel Predictive Biomarkers in Preclinical Settings
To optimize the clinical use of INCB059872, the identification of reliable predictive biomarkers is paramount. Preclinical models offer a valuable platform for discovering and validating biomarkers that can help select patients most likely to respond to treatment.
Research in SCLC preclinical models has provided initial biomarker candidates. For example, the induction of genes such as FEZ1 and UMODL1 has been identified as part of a gene signature that predicts responsiveness to LSD1 inhibition. researchgate.netaacrjournals.org Furthermore, in the NCI-H1417 human SCLC xenograft model, a marked reduction in serum levels of the neuroendocrine marker pro-gastrin-releasing peptide (pro-GRP) was observed with this compound treatment, suggesting its potential as a surrogate pharmacodynamic marker of LSD1 inhibition. researchgate.netaacrjournals.org
In the context of acute myeloid leukemia (AML), preclinical studies with this compound have shown that induction of myeloid differentiation markers like CD86 and CD11b can serve as pharmacodynamic proof of target engagement. aacrjournals.org
Future preclinical studies should aim to expand this panel of biomarkers. This includes leveraging multi-omics approaches to identify genetic, epigenetic, and proteomic signatures associated with sensitivity to this compound. For instance, assessing baseline chromatin accessibility and histone methylation patterns in patient-derived xenografts could reveal epigenetic states that predict response. nih.gov Validating these preclinical findings in larger, more diverse model systems will be essential before their translation to clinical trial design.
Exploration of New Therapeutic Combinations in Preclinical Models
Given the complexity of cancer and the potential for resistance, combination therapies are a promising strategy to enhance the efficacy of LSD1 inhibitors like this compound. Preclinical models are instrumental in identifying synergistic drug combinations and elucidating their underlying mechanisms.
Preclinical evidence already supports the combination of LSD1 inhibitors with various other agents. nih.gov Synergistic effects have been reported in AML models when LSD1 inhibitors are paired with other epigenetic modulators, such as BET inhibitors. nih.gov Studies are also underway to evaluate the efficacy of this compound in combination with standard-of-care therapies for SCLC. researchgate.netaacrjournals.org
The rationale for combination strategies is multifaceted. For example, combining LSD1 inhibitors with chemotherapy or targeted therapies could lead to enhanced tumor cell killing. nih.gov In neuroblastoma, preclinical studies have shown that novel LSD1 inhibitors, when paired with the proteasome inhibitor bortezomib, are much more potent killers of cancer cells with high levels of MYCN. eurekalert.org Additionally, combining LSD1 inhibitors with immunotherapy is an area of active investigation, as LSD1 has been implicated in regulating immune evasion. nih.gov By modulating the tumor microenvironment, LSD1 inhibitors may sensitize tumors to immune checkpoint blockade.
Future preclinical research should systematically explore a wide range of combination strategies. This includes testing this compound with novel targeted agents, immunotherapies, and DNA damage response modulators. nih.gov It will be important to not only assess the efficacy of these combinations but also to understand the molecular basis for any observed synergy to guide the design of rational combination regimens for clinical trials.
| Therapeutic Agent Class | Potential Combination with this compound | Preclinical Rationale/Model |
| BET Inhibitors | OTX-015 | Synergistic activity observed in acute myeloid leukemia models. nih.govnih.gov |
| Proteasome Inhibitors | Bortezomib | Enhanced killing of neuroblastoma cells with high MYCN levels. eurekalert.org |
| Retinoids | All-trans retinoic acid (ATRA) | Synergistic effects on differentiation and cytotoxicity in AML. nih.gov |
| DNA Methyltransferase (DNMT) Inhibitors | 5-Aza-CdR | Potential to enhance tumor cell killing through regulation of multiple pathways. nih.gov |
| Histone Deacetylase (HDAC) Inhibitors | Vorinostat, Romidepsin | Synergistic effects observed in various cancer models, including Ewing sarcoma and AML. nih.gov |
| Immunotherapies | Anti-PD-L1/CD47 antibodies | LSD1 inhibition may enhance antitumor immunity by downregulating immune checkpoints. nih.gov |
Deeper Understanding of LSD1's Role in Specific Disease Pathologies
While much of the focus on LSD1 inhibition has been in oncology, the enzyme plays a pivotal role in a wide array of physiological and pathological processes. dntb.gov.uanih.gov A deeper understanding of these roles is essential for identifying new therapeutic opportunities for this compound and for anticipating potential on-target toxicities.
LSD1 is a key regulator of gene expression through its demethylation of histone and non-histone proteins. nih.gov Its dysregulation has been linked to a multitude of conditions beyond cancer, including metabolic disorders, neurological diseases, cardiovascular conditions, and bone disorders. news-medical.net
In the context of neurological diseases , LSD1 is crucial for neurodevelopment, and its altered function has been associated with conditions like autism, Alzheimer's disease, and amyotrophic lateral sclerosis. news-medical.net Inhibitors of LSD1 are being explored as potential treatments for these disorders with the aim of restoring normal cellular function. news-medical.net
In metabolic diseases , LSD1 has been implicated in processes such as adipose tissue differentiation and insulin sensitivity, suggesting it could be a target for managing obesity and diabetes. news-medical.net
LSD1 also plays a role in inflammation , regulating the expression of pro-inflammatory genes. nih.gov This opens up the possibility of using LSD1 inhibitors to treat inflammatory diseases.
Future research should continue to explore the multifaceted functions of LSD1 in these and other disease areas. This will involve using sophisticated preclinical models, including genetically engineered mouse models and patient-derived cells, to dissect the specific roles of LSD1 in different tissues and at different stages of disease. Elucidating the non-enzymatic, or scaffolding, functions of LSD1 is another emerging area that could lead to novel therapeutic strategies. mdpi.comcell.com A comprehensive understanding of LSD1 biology will ultimately pave the way for the development of more precise and effective therapies targeting this critical enzyme.
Q & A
Q. What is the molecular mechanism of action of INCB059872, and how does it influence epigenetic regulation in cancer cells?
this compound is a potent, selective, and irreversible inhibitor of lysine-specific demethylase 1 (LSD1/KDM1A), an enzyme that removes methyl groups from histone H3 lysine 4 (H3K4) and H3 lysine 9 (H3K9), modulating gene expression. Its inhibition disrupts transcriptional complexes critical for cancer cell survival, particularly in malignancies dependent on oncogenic transcription factors (e.g., AML with GFI1 overexpression). Preclinical studies demonstrate that this compound covalently binds to the flavin adenine dinucleotide (FAD) cofactor in LSD1, blocking its enzymatic activity and inducing differentiation or apoptosis in cancer cells .
Q. What preclinical models have been used to validate the efficacy of this compound, and what endpoints are critical for translational relevance?
Key models include:
- In vitro assays : LSD1 enzymatic inhibition (IC50 < 2 nM) and cytotoxicity in leukemia (e.g., AML cell lines) and solid tumor (e.g., Ewing sarcoma) models .
- In vivo xenografts : Human Ewing sarcoma and AML patient-derived xenografts (PDX) showing tumor growth suppression and myeloid differentiation .
- Translational endpoints : Pharmacodynamic (PD) markers (e.g., CD11b/CD14 expression for myeloid differentiation) and pharmacokinetic (PK) parameters (e.g., plasma half-life, tissue distribution) .
Q. How are clinical trials for this compound structured to balance safety and efficacy in early-phase studies?
Phase 1/2 trials (e.g., NCT02712905) use a dose-escalation/expansion design :
- Dose escalation : Determine maximum tolerated dose (MTD) via a 3+3 cohort design, monitoring dose-limiting toxicities (DLTs) like thrombocytopenia .
- Dose expansion : Evaluate efficacy in specific cohorts (AML, Ewing sarcoma, SCLC) using objective response rates (ORR) and progression-free survival (PFS) .
- Combination arms : Assess safety with azacitidine or nivolumab, requiring PK/PD correlation to optimize dosing schedules .
Advanced Research Questions
Q. How can researchers reconcile contradictory efficacy data for this compound across different malignancies (e.g., AML vs. sickle cell disease)?
Contradictions arise from tissue-specific LSD1 dependencies and disease context :
- AML/MDS : Strong efficacy due to LSD1's role in blocking myeloid differentiation (e.g., GFI1-mediated repression) .
- Sickle cell disease : Trial termination (NCT03132324) likely reflects limited LSD1 involvement in erythroid maturation or off-target effects (e.g., thrombocytopenia) .
Methodological approach : Compare transcriptomic profiles (RNA-seq) of responsive vs. non-responsive models to identify biomarkers (e.g., GFI1 expression) and refine patient stratification .
Q. What experimental strategies are recommended to assess synthetic lethality between this compound and other epigenetic inhibitors (e.g., BRD4 or PI3Kδ inhibitors)?
- CRISPR-Cas9 screens : Identify co-dependent genes (e.g., BRD4 in AML) using sgRNA libraries and validate with shRNA knockdown in combination studies .
- Dose-matrix assays : Calculate combination indices (CI) using the Chou-Talalay method to quantify synergy (e.g., this compound + OTX015 in AML PDX) .
- Transcriptomic analysis : RNA-seq to map co-targeted pathways (e.g., MYC suppression, PU.1 activation) and confirm mechanistic overlap .
Q. How should researchers design studies to address variability in this compound response within tumor subtypes (e.g., Ewing sarcoma with EWS-FLI1 fusion)?
- Patient stratification : Use molecular profiling (e.g., FISH for EWS-FLI1) to enroll subgroups with validated LSD1 dependency .
- Longitudinal PD monitoring : Serial biopsies to track LSD1 target engagement (H3K4me2 levels) and adaptive resistance mechanisms .
- Comparative genomics : Analyze non-responders for compensatory mutations (e.g., LSD1 bypass pathways) via whole-exome sequencing .
Q. What methodological frameworks are critical for analyzing PK/PD discordance in this compound trials?
- Compartmental PK modeling : Link plasma concentrations to tissue exposure using physiologically based pharmacokinetic (PBPK) models .
- Biomarker-driven PD analysis : Correlate LSD1 inhibition (e.g., H3K4me2 demethylation) with clinical response using multivariate regression .
- Toxicity mitigation : Adjust dosing intervals based on platelet recovery kinetics to manage thrombocytopenia .
Data Contradiction & Validation
Q. How can researchers resolve discrepancies between preclinical efficacy and clinical trial outcomes for this compound?
- Model fidelity : Validate PDX models against primary patient samples using single-cell RNA-seq to ensure tumor heterogeneity is preserved .
- Trial design critique : Compare preclinical dosing regimens (e.g., murine QD vs. human BID) using allometric scaling to identify underdosing in humans .
- Post hoc analysis : Re-examine outlier responses in trials (e.g., NCT02712905) for confounding factors like concomitant medications .
Translational Research Challenges
Q. What are the key barriers to translating this compound into combination therapies for solid tumors, and how can they be addressed?
- Drug penetration : Use imaging (e.g., PET with radiolabeled this compound) to assess tumor biodistribution in SCLC .
- Immune modulation : Evaluate LSD1's role in T-cell exhaustion via paired single-cell RNA-seq/TCR sequencing in nivolumab combination cohorts .
- Toxicity management : Develop predictive biomarkers (e.g., baseline platelet counts) to preempt hematologic adverse events .
Methodological Resources
- Clinical trial design : Refer to NCT02712905 protocols for dose-escalation frameworks .
- Preclinical validation : Utilize PDX models from studies like NCT00005624 for AML and Ewing sarcoma .
- Data analysis : Apply FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to refine research questions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
